![molecular formula C9H10ClN3O B11767338 3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5,5,7-triméthyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one est un composé hétérocyclique qui présente un noyau pyrrolo[2,3-c]pyridazine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-Chloro-5,5,7-triméthyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la cyclisation d'un précurseur approprié en présence d'un agent chlorant. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le chloroforme, et la température est maintenue à un niveau modéré pour assurer la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de 3-Chloro-5,5,7-triméthyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions de réaction et peut conduire à des rendements et une pureté plus élevés du produit final. L'utilisation de systèmes automatisés et de techniques de purification avancées, telles que la chromatographie, améliore encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
3-Chloro-5,5,7-triméthyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de chlore du composé peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation des alcools ou des amines correspondants.
Substitution : Formation de dérivés avec différents groupes fonctionnels remplaçant l'atome de chlore.
Applications de la recherche scientifique
3-Chloro-5,5,7-triméthyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé potentiel de tête pour le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action de 3-Chloro-5,5,7-triméthyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, conduisant à la modulation de voies biochimiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Chloro-5H-pyrrolo[2,3-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine, 3-chloro-5-méthyl-
Unicité
3-Chloro-5,5,7-triméthyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one est unique en raison de son motif de substitution spécifique et de ses caractéristiques structurales. La présence de trois groupes méthyles et d'un atome de chlore à des positions spécifiques sur le noyau pyrrolo[2,3-c]pyridazine le distingue des autres composés similaires. Cette structure unique peut conduire à une réactivité chimique et une activité biologique différentes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C9H10ClN3O |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
3-chloro-5,5,7-trimethylpyrrolo[2,3-c]pyridazin-6-one |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2)5-4-6(10)11-12-7(5)13(3)8(9)14/h4H,1-3H3 |
Clé InChI |
VQUUNAVAHHXYHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC(=NN=C2N(C1=O)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




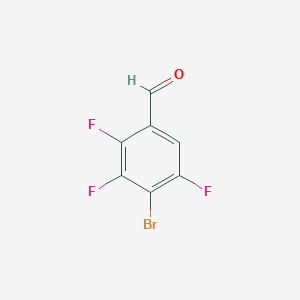
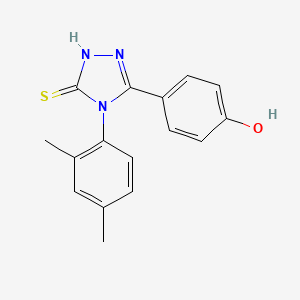
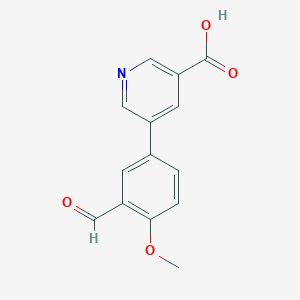
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
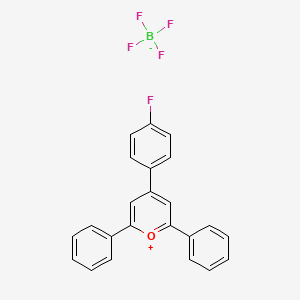
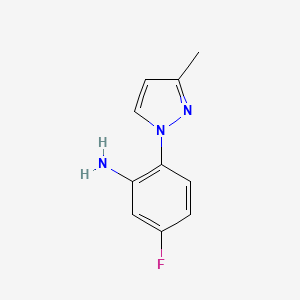
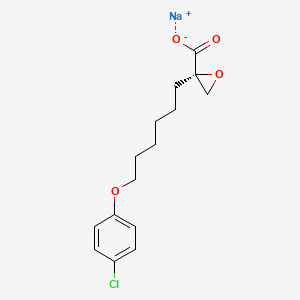
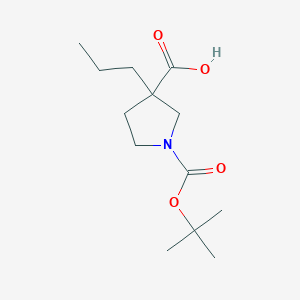
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
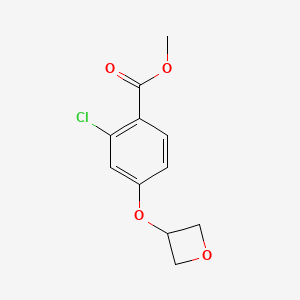
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
